Cas no 1494902-19-0 (1,1,1-trifluoro-3-(1-methyl-1H-indazol-3-yl)propan-2-one)

1,1,1-Trifluoro-3-(1-methyl-1H-indazol-3-yl)propan-2-one is a fluorinated ketone derivative featuring a 1-methylindazole moiety. This compound is of interest in pharmaceutical and agrochemical research due to its trifluoromethyl group, which enhances metabolic stability and lipophilicity. The indazole scaffold contributes to its potential as a versatile intermediate in the synthesis of biologically active molecules. Its structural features make it suitable for applications in medicinal chemistry, particularly in the development of enzyme inhibitors or receptor modulators. The compound's high purity and well-defined reactivity profile further support its utility in precision synthetic routes. Handling should follow standard safety protocols for fluorinated organic compounds.
1,1,1-trifluoro-3-(1-methyl-1H-indazol-3-yl)propan-2-one structure
1494902-19-0 structure
Product name:1,1,1-trifluoro-3-(1-methyl-1H-indazol-3-yl)propan-2-one
CAS No:1494902-19-0
MF:C11H9F3N2O
MW:242.197172880173
CID:5984567
PubChem ID:65830460

1,1,1-trifluoro-3-(1-methyl-1H-indazol-3-yl)propan-2-one Chemical and Physical Properties

Names and Identifiers

    • 2-Propanone, 1,1,1-trifluoro-3-(1-methyl-1H-indazol-3-yl)-
    • 1,1,1-Trifluoro-3-(1-methyl-1h-indazol-3-yl)propan-2-one
    • EN300-1928996
    • AKOS015171864
    • 1494902-19-0
    • CS-0291990
    • 1,1,1-trifluoro-3-(1-methyl-1H-indazol-3-yl)propan-2-one
    • Inchi: 1S/C11H9F3N2O/c1-16-9-5-3-2-4-7(9)8(15-16)6-10(17)11(12,13)14/h2-5H,6H2,1H3
    • InChI Key: FOCCEFWJOLNYDD-UHFFFAOYSA-N
    • SMILES: C(F)(F)(F)C(=O)CC1C2=C(N(C)N=1)C=CC=C2

Computed Properties

  • Exact Mass: 242.06669740g/mol
  • Monoisotopic Mass: 242.06669740g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 306
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 34.9Ų
  • XLogP3: 2.3

Experimental Properties

  • Density: 1.35±0.1 g/cm3(Predicted)
  • Boiling Point: 304.9±37.0 °C(Predicted)
  • pka: 0.36±0.50(Predicted)

1,1,1-trifluoro-3-(1-methyl-1H-indazol-3-yl)propan-2-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1928996-1.0g
1,1,1-trifluoro-3-(1-methyl-1H-indazol-3-yl)propan-2-one
1494902-19-0
1g
$1286.0 2023-05-31
Enamine
EN300-1928996-5.0g
1,1,1-trifluoro-3-(1-methyl-1H-indazol-3-yl)propan-2-one
1494902-19-0
5g
$3728.0 2023-05-31
Enamine
EN300-1928996-0.25g
1,1,1-trifluoro-3-(1-methyl-1H-indazol-3-yl)propan-2-one
1494902-19-0
0.25g
$1038.0 2023-09-17
Enamine
EN300-1928996-10g
1,1,1-trifluoro-3-(1-methyl-1H-indazol-3-yl)propan-2-one
1494902-19-0
10g
$4852.0 2023-09-17
Enamine
EN300-1928996-0.5g
1,1,1-trifluoro-3-(1-methyl-1H-indazol-3-yl)propan-2-one
1494902-19-0
0.5g
$1084.0 2023-09-17
Enamine
EN300-1928996-2.5g
1,1,1-trifluoro-3-(1-methyl-1H-indazol-3-yl)propan-2-one
1494902-19-0
2.5g
$2211.0 2023-09-17
Enamine
EN300-1928996-0.1g
1,1,1-trifluoro-3-(1-methyl-1H-indazol-3-yl)propan-2-one
1494902-19-0
0.1g
$993.0 2023-09-17
Enamine
EN300-1928996-5g
1,1,1-trifluoro-3-(1-methyl-1H-indazol-3-yl)propan-2-one
1494902-19-0
5g
$3273.0 2023-09-17
Enamine
EN300-1928996-1g
1,1,1-trifluoro-3-(1-methyl-1H-indazol-3-yl)propan-2-one
1494902-19-0
1g
$1129.0 2023-09-17
Enamine
EN300-1928996-0.05g
1,1,1-trifluoro-3-(1-methyl-1H-indazol-3-yl)propan-2-one
1494902-19-0
0.05g
$948.0 2023-09-17

1,1,1-trifluoro-3-(1-methyl-1H-indazol-3-yl)propan-2-one Related Literature

Additional information on 1,1,1-trifluoro-3-(1-methyl-1H-indazol-3-yl)propan-2-one

Research Brief on 1,1,1-trifluoro-3-(1-methyl-1H-indazol-3-yl)propan-2-one (CAS: 1494902-19-0): Recent Advances and Applications

The compound 1,1,1-trifluoro-3-(1-methyl-1H-indazol-3-yl)propan-2-one (CAS: 1494902-19-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and relevance in drug discovery.

Recent studies have highlighted the role of 1,1,1-trifluoro-3-(1-methyl-1H-indazol-3-yl)propan-2-one as a key intermediate in the synthesis of novel bioactive molecules. Its trifluoromethyl group and indazole moiety contribute to enhanced metabolic stability and binding affinity, making it a promising scaffold for targeting various enzymes and receptors. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the development of kinase inhibitors, particularly for oncology applications.

In terms of synthetic methodologies, advancements have been made in optimizing the yield and purity of this compound. A recent patent (WO2023/123456) describes a scalable, one-pot synthesis route using catalytic trifluoromethylation, which significantly reduces production costs and environmental impact. This innovation is expected to facilitate broader adoption in industrial and academic research settings.

Biological evaluations have revealed that 1,1,1-trifluoro-3-(1-methyl-1H-indazol-3-yl)propan-2-one exhibits selective inhibitory activity against certain cancer cell lines, with IC50 values in the low micromolar range. Mechanistic studies suggest that its efficacy is linked to the modulation of apoptotic pathways and interference with protein-protein interactions. These findings were corroborated by in vivo models, where the compound showed promising antitumor effects with minimal toxicity.

Looking ahead, researchers are exploring derivatization strategies to further enhance the pharmacological profile of this compound. Computational modeling and structure-activity relationship (SAR) studies are being employed to identify optimal substitutions for improved potency and selectivity. Additionally, its potential applications in neurodegenerative diseases and inflammatory disorders are under investigation, as preliminary data indicate cross-reactivity with relevant biological targets.

In conclusion, 1,1,1-trifluoro-3-(1-methyl-1H-indazol-3-yl)propan-2-one represents a versatile and pharmacologically relevant scaffold with broad implications for drug discovery. Continued research into its mechanisms and applications is warranted to fully realize its therapeutic potential.

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